4-(Methanesulfonylmethyl)-5-methylthiophene-2-carboxylic acid

描述

Molecular Architecture and IUPAC Nomenclature

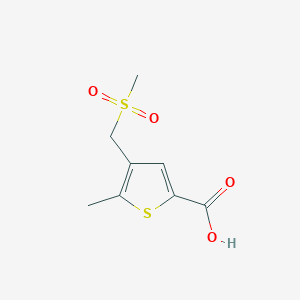

The compound this compound possesses a well-defined molecular structure characterized by the integration of multiple functional groups within a thiophene heterocyclic framework. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically named as 5-methyl-4-(methylsulfonylmethyl)thiophene-2-carboxylic acid, reflecting the positional arrangement of substituents around the thiophene core. The molecular formula C8H10O4S2 indicates the presence of eight carbon atoms, ten hydrogen atoms, four oxygen atoms, and two sulfur atoms, resulting in a molecular weight of 234.29 daltons.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the compound as O=C(C1=CC(CS(=O)(C)=O)=C(C)S1)O, which clearly delineates the connectivity pattern and functional group arrangement. The compound bears Chemical Abstracts Service registry number 1394040-61-9, providing a unique identifier for this specific molecular entity. The MDL number MFCD22375386 serves as an additional database reference for this compound.

The thiophene ring system serves as the central scaffold, with the sulfur atom occupying position 1 in the conventional numbering scheme. The carboxylic acid functionality is attached at position 2, establishing the primary reactive site for potential derivatization reactions. The methyl substituent at position 5 provides steric and electronic modifications to the aromatic system, while the methanesulfonylmethyl group at position 4 introduces a significant polar functionality that substantially influences the compound's physicochemical properties.

Stereoelectronic Features of the Thiophene-Sulfone-Carboxylic Acid System

The stereoelectronic characteristics of this compound arise from the synergistic interactions between its constituent functional groups and the thiophene aromatic system. The thiophene ring, being a sulfur-containing heterocycle, exhibits distinct electronic properties compared to carbocyclic aromatic systems, with the sulfur atom contributing both π-electrons and lone pair electrons to the aromatic system. The presence of the carboxylic acid group at the 2-position introduces strong electron-withdrawing characteristics, significantly affecting the electron density distribution across the aromatic ring.

Research on sulfone-containing polymer systems has demonstrated that sulfone units possess remarkable electronic properties that influence both thermodynamic and kinetic processes. The methanesulfonylmethyl substituent in this compound creates a strong dipole moment due to the highly polarized sulfur-oxygen bonds in the sulfone functionality. This electronic feature has been shown to attract polar molecules such as water, effectively increasing the local permittivity around the compound. The sulfone unit acts as an electron-accepting center, with computational studies revealing preferential localization of electronic charge at sulfone positions under various environmental conditions.

The combination of the electron-withdrawing carboxylic acid and the electron-accepting sulfone creates a complex electronic environment within the thiophene system. The methyl group at position 5 provides a modest electron-donating effect, partially counterbalancing the strong electron-withdrawing nature of the other substituents. This electronic balance influences the compound's reactivity patterns, particularly in nucleophilic and electrophilic substitution reactions.

The stereoelectronic effects extend to the compound's potential for charge transfer interactions. Studies on related thiophene-sulfone systems have indicated that such compounds can participate in intrachain charge transfer processes, leading to the formation of additional emissive states at lower energies. These charge transfer characteristics are particularly pronounced in polar environments, where the sulfone unit's ability to interact with solvent molecules enhances the overall electronic stabilization.

Comparative Analysis with Related Thiophene Derivatives

A comprehensive understanding of this compound requires comparative analysis with structurally related thiophene derivatives, particularly focusing on simpler methylthiophene carboxylic acids and other sulfone-containing thiophene compounds. The parent compound 5-methylthiophene-2-carboxylic acid (CAS: 1918-79-2) serves as an important reference point, possessing the molecular formula C6H6O2S and a molecular weight of 142.18 daltons. This simpler analog lacks the methanesulfonylmethyl functionality, providing insight into the electronic and steric contributions of the sulfone substituent.

5-Formyl-4-methylthiophene-2-carboxylic acid represents another relevant comparison, featuring an aldehyde group instead of the sulfone functionality. This compound demonstrates the versatility of the thiophene-2-carboxylic acid scaffold for accommodating various functional groups while maintaining the core structural framework. The molecular formula C6H6O3S indicates the presence of an additional oxygen atom compared to the simple methylthiophene carboxylic acid, though still lacking the sulfur atom present in the sulfone group.

The presence of the methanesulfonylmethyl group in the target compound introduces significant structural complexity compared to these simpler derivatives. The additional carbon-sulfur bond and the sulfone functionality create new possibilities for intermolecular interactions and modify the compound's solubility characteristics. Research on sulfone-containing thiophene systems has revealed that the sulfone unit significantly influences the compound's behavior in polar environments, with enhanced water molecule attraction and modified electron transfer properties.

Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS: 85006-31-1) provides another perspective on thiophene functionalization, incorporating an amino group and an ester functionality. This compound demonstrates the potential for thiophene-2-carboxylic acid derivatives to serve as intermediates in pharmaceutical synthesis, particularly in the preparation of local anesthetics such as articaine. The amino functionality introduces basic characteristics, contrasting with the electron-withdrawing nature of the sulfone group in the target compound.

The comparative analysis reveals that this compound represents a sophisticated evolution of the basic thiophene-2-carboxylic acid structure, incorporating multiple functional groups that collectively influence its chemical and physical properties. The sulfone functionality distinguishes this compound from simpler thiophene derivatives, introducing unique electronic characteristics that have been shown to be advantageous in catalytic applications and materials science. The structural complexity of this compound positions it as a potentially valuable building block for advanced synthetic applications, particularly in areas where the unique properties of sulfone-containing heterocycles are beneficial.

属性

IUPAC Name |

5-methyl-4-(methylsulfonylmethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S2/c1-5-6(4-14(2,11)12)3-7(13-5)8(9)10/h3H,4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXAMBWDNXSHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)O)CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogenation and Carboxylation of Thiophene Derivatives

- Starting from commercially available 5-methylthiophene derivatives, selective halogenation at the 4-position is achieved using N-bromosuccinimide (NBS), yielding 2-bromo-3-methylthiophene in approximately 64% yield.

- The carboxylic acid functionality at the 2-position can be introduced by formation of the 2-thienyl Grignard reagent, followed by carbonation with CO2 or treatment with dimethyl carbonate (DMC) to yield the corresponding ester.

- Alternatively, palladium-catalyzed carbonylation under carbon monoxide pressure in ethanol can produce the ester intermediate.

- Hydrolysis of the ester under acidic conditions then affords the thiophene-2-carboxylic acid derivative.

Introduction of Methanesulfonylmethyl Group

- The methanesulfonylmethyl substituent can be introduced via sulfonylation reactions on appropriate thiophene intermediates bearing a reactive methyl group or halide at the 4-position.

- A plausible approach involves the reaction of a 4-(halomethyl)-5-methylthiophene-2-carboxylic acid intermediate with sodium methanesulfinate or related sulfonylating agents to install the methanesulfonylmethyl group.

- This step typically requires mild bases and controlled temperatures to avoid side reactions.

Representative Synthetic Scheme

Detailed Research Findings and Notes

Grignard Metallation and Carbonation: The formation of the 2-thienyl Grignard reagent is a critical step for introducing the carboxyl group. This method offers good regioselectivity and allows for subsequent functionalization.

Palladium-Catalyzed Carbonylation: This alternative route provides a milder and potentially more scalable approach to the ester intermediate, useful for larger-scale synthesis.

Bromination and Subsequent Functionalization: Bromination with NBS is a well-established method for selective halogenation of thiophenes, facilitating further substitution at the 4-position.

Sulfonylation: Although direct literature on the sulfonylation of 4-(halomethyl)-5-methylthiophene-2-carboxylic acid is scarce, analogous sulfonylation reactions on halomethyl aromatics are well documented. Sodium methanesulfinate is a common reagent for introducing methanesulfonylmethyl groups under mild conditions.

Summary Table of Preparation Methods

| Preparation Aspect | Method | Advantages | Limitations |

|---|---|---|---|

| Halogenation | NBS bromination | High selectivity, moderate yield | Requires careful control to avoid overbromination |

| Carboxylation | Grignard + CO2 or DMC | Good regioselectivity, versatile | Sensitive to moisture, requires inert atmosphere |

| Carbonylation | Pd-catalyzed CO insertion | Scalable, milder conditions | Requires CO gas and Pd catalyst |

| Ester Hydrolysis | Acidic hydrolysis | High yield, straightforward | Requires acid handling |

| Sulfonylation | Reaction with sodium methanesulfinate | Direct installation of sulfonyl group | Optimization needed for yield and purity |

化学反应分析

Types of Reactions

4-(Methanesulfonylmethyl)-5-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions can be facilitated by using reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

科学研究应用

4-(Methanesulfonylmethyl)-5-methylthiophene-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.

作用机制

The mechanism of action of 4-(Methanesulfonylmethyl)-5-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonylmethyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 4-(Methanesulfonylmethyl)-5-methylthiophene-2-carboxylic acid | 4: Methanesulfonylmethyl; 5: Methyl | C₈H₁₀O₄S₂ | 250.29 g/mol | Sulfone, Carboxylic acid |

| 5-Methylthiophene-2-carboxylic acid | 5: Methyl | C₆H₆O₂S | 142.17 g/mol | Carboxylic acid, Thiophene |

| 4-(4-Fluorophenyl)-5-methylthiophene-2-carboxylic acid | 4: 4-Fluorophenyl; 5: Methyl | C₁₂H₉FO₂S | 236.26 g/mol | Aromatic ring, Fluorine |

| 5-(Methylsulfonyl)thiophene-2-carboxylic acid | 5: Methylsulfonyl | C₆H₆O₄S₂ | 206.24 g/mol | Sulfone, Carboxylic acid |

| 5-(Methylthio)thiophene-2-carboxylic acid | 5: Methylthio | C₆H₆O₂S₂ | 174.24 g/mol | Thioether, Carboxylic acid |

Sources :

Key Observations:

Electronic Effects: The sulfone group in the target compound and 5-(methylsulfonyl)thiophene-2-carboxylic acid is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~1–2) compared to thioether analogs (pKa ~3–4) .

Solubility and Polarity :

- Sulfone-containing compounds exhibit higher polarity, improving solubility in polar solvents (e.g., water, DMSO) but reducing lipid membrane permeability .

- The methylthio group in 5-(methylthio)thiophene-2-carboxylic acid confers moderate hydrophobicity, favoring organic solvents like chloroform .

Synthetic Utility :

- 5-Methylthiophene-2-carboxylic acid is a common building block for derivatization due to its simplicity and commercial availability .

- The target compound’s methanesulfonylmethyl group may serve as a bioisostere for sulfonamides or phosphates in drug design .

Physicochemical Properties

Collision Cross-Section (CCS) and Chromatographic Behavior:

Data for 4-(4-fluorophenyl)-5-methylthiophene-2-carboxylic acid (CID 71683840) :

| Adduct | Predicted CCS (Ų) |

|---|---|

| [M+H]⁺ | 151.3 |

| [M-H]⁻ | 153.3 |

- The bulky 4-fluorophenyl group increases CCS compared to simpler analogs. The target compound’s methanesulfonylmethyl group is expected to further elevate CCS due to its larger substituent.

Thermal Stability:

- Sulfone derivatives like 5-(methylsulfonyl)thiophene-2-carboxylic acid exhibit higher melting points (201–204°C) compared to thioether analogs (103–105°C) , indicating enhanced crystalline stability.

生物活性

4-(Methanesulfonylmethyl)-5-methylthiophene-2-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, highlighting relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylthiophene-2-carboxylic acid with methanesulfonyl chloride in the presence of a base like triethylamine. The reaction is performed under reflux conditions to ensure complete conversion .

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 5-methylthiophene-2-carboxylic acid + methanesulfonyl chloride | Reflux in presence of triethylamine |

| 2 | Purification via recrystallization or chromatography | N/A |

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Studies suggest that this compound may possess significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms that may involve modulation of specific signaling pathways .

The biological activity of this compound is thought to arise from its interaction with molecular targets such as enzymes and receptors. The methanesulfonylmethyl group acts as an electrophile, facilitating interactions with nucleophilic sites on proteins, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing binding affinity .

Case Studies and Research Findings

- Antimicrobial Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of several pathogenic bacteria, suggesting its potential as a therapeutic agent for infections .

- Cancer Cell Proliferation : In a study examining various thiophene derivatives, this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Comparative Analysis : When compared to similar compounds, the unique structural features of this compound contributed to its enhanced biological activity. Its sulfonyl group appears to play a critical role in its reactivity and interaction with biological targets .

常见问题

Q. What are the common synthetic routes for preparing 4-(Methanesulfonylmethyl)-5-methylthiophene-2-carboxylic acid, and what critical reaction conditions affect yield?

The synthesis typically involves functionalizing a thiophene precursor. A plausible route starts with 5-methylthiophene-2-carboxylic acid (CAS 527-72-0, ), where the methyl group at position 5 is retained. To introduce the methanesulfonylmethyl group at position 4:

Sulfonation : Use chlorosulfonic acid to sulfonate the thiophene ring, targeting position 2. This step requires precise temperature control (0–5°C) to avoid over-sulfonation .

Substitution : React the chlorosulfonyl intermediate with methyl Grignard or sodium methanethiolate to replace chlorine with a methanesulfonylmethyl group.

Hydrolysis : Convert ester groups (if present) to carboxylic acids using aqueous NaOH or HCl .

Key conditions : Solvent choice (e.g., DMF for nucleophilic substitution ), reaction time (2–24 hours), and purification via recrystallization (melting point 201–203°C for analogs ).

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl at δ 2.4 ppm, sulfonyl protons at δ 3.3 ppm) and confirm regioselectivity .

- IR Spectroscopy : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹), sulfonyl S=O (~1350 cm⁻¹), and thiophene ring vibrations (~700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHOS expected m/z 246.0) and fragmentation patterns .

- Melting Point Analysis : Compare observed values (e.g., 136–138°C for 5-methylthiophene-2-carboxylic acid ) to literature for purity assessment.

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields during sulfonation under varying conditions?

Discrepancies often arise from competing sulfonation at positions 4 vs. 5 on the thiophene ring. To optimize regioselectivity:

- Directing Groups : Use electron-withdrawing groups (e.g., carboxylic acid) to direct sulfonation to position 4 .

- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing byproduct formation .

- Catalysts : Lewis acids like AlCl may enhance selectivity but risk over-reaction. Validate with TLC or HPLC monitoring .

Example : Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate achieved 80% yield at 0°C vs. 45% at 25°C .

Q. What strategies optimize the regioselective introduction of the methanesulfonylmethyl group at position 4?

- Protection/Deprotection : Temporarily protect the carboxylic acid as an ester to reduce steric hindrance during sulfonation .

- Microwave-Assisted Synthesis : Accelerates reaction rates, improving selectivity (e.g., 30-minute reactions vs. 24-hour conventional methods) .

- Computational Modeling : Use DFT calculations to predict sulfonation sites based on electron density maps .

Q. How does the electronic environment of the thiophene ring influence reactivity compared to analogs lacking the sulfonylmethyl group?

The methanesulfonylmethyl group is electron-withdrawing, polarizing the thiophene ring and activating it for nucleophilic aromatic substitution (NAS) at position 2. In contrast, methyl or fluorine substituents (e.g., 4-(4-fluorophenyl) analogs ) create electron-deficient rings but lack the steric bulk of sulfonyl groups. This difference impacts reaction rates with amines or alcohols, as seen in sulfonamide formation (yields 60–85% ).

Q. What are the potential biological applications, and how does its structure-activity relationship (SAR) compare to other thiophene sulfonamides?

The compound’s sulfonamide derivatives (via amine substitution ) show promise in:

- Antimicrobial Activity : Analogous to 5-(methylthio)thiophene-2-carboxylic acid derivatives, which inhibit bacterial growth .

- Kinase Inhibition : The sulfonyl group mimics ATP-binding motifs, as seen in thiophene-based kinase inhibitors .

SAR Insights : - Lipophilicity : Methanesulfonylmethyl increases logP compared to methylthio groups, enhancing membrane permeability .

- Steric Effects : Bulkier substituents at position 4 reduce off-target interactions, improving selectivity .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for structurally similar thiophene carboxylic acids?

Variations arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。